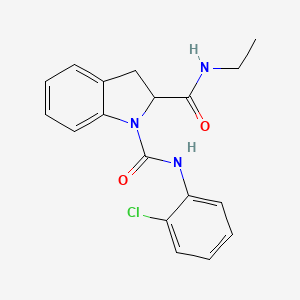

N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide

Description

Properties

IUPAC Name |

1-N-(2-chlorophenyl)-2-N-ethyl-2,3-dihydroindole-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c1-2-20-17(23)16-11-12-7-3-6-10-15(12)22(16)18(24)21-14-9-5-4-8-13(14)19/h3-10,16H,2,11H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJHRTKJHRXIDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation and Coupling with Amines

Indoline-1,2-dicarboxylic acid serves as a precursor, where both carboxylic acid groups are sequentially activated for amidation. A representative procedure involves:

- Activation with Thionyl Chloride : Conversion of the dicarboxylic acid to its diacid chloride under reflux conditions.

- Stepwise Amidation :

Key Parameters :

Optimization with Coupling Reagents

Modern protocols employ coupling agents such as HATU or EDCl to enhance efficiency. For example, using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF) at room temperature achieves near-quantitative activation of the carboxylic acids, enabling simultaneous amidation with 2-chloroaniline and ethylamine.

Advantages :

- Reduced reaction time (4–6 hours vs. 24 hours for classical methods).

- Improved regioselectivity, minimizing byproducts.

Method 2: One-Pot Cyclization-Amidation

Isatin-Derived Pathways

Isatin (indoline-2,3-dione) serves as a versatile starting material. A patented route involves:

- Reductive Amination : Hydrogenation of isatin in the presence of ammonia and palladium catalysts to yield indoline-2,3-diamine.

- Carboxamide Formation :

Reaction Conditions :

Copper-Catalyzed Coupling

Drawing from pyrazole synthesis methodologies, copper(I) iodide catalyzes the coupling of indoline-1,2-dicarboxylic acid with aryl and alkyl amines. A typical procedure includes:

- Catalyst : CuI (5 mol%).

- Base : Potassium phosphate in dimethyl sulfoxide (DMSO).

- Conditions : Room temperature, 5 hours.

Outcome :

- Yield : 34–40% (limited by competing side reactions).

- Scope : Effective for electron-deficient aryl amines like 2-chloroaniline.

Method 3: Solid-Phase Synthesis

Resin-Bound Intermediate Strategy

A resin-based approach facilitates purification and scalability:

- Attachment : Indoline-1-carboxylic acid is anchored to Wang resin via its 2-position.

- Amidation : Sequential coupling with 2-chloroaniline and ethylamine using DIC (N,N'-Diisopropylcarbodiimide) as the activating agent.

- Cleavage : TFA (trifluoroacetic acid) treatment releases the dicarboxamide.

Advantages :

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Key Challenges |

|---|---|---|---|---|

| Sequential Amidation | DCM, 0–5°C, 24 h | 60–70% | >95% | Regioselectivity control |

| One-Pot Cyclization | THF, 80°C, 6 h | 52% | 90% | Byproduct formation |

| Copper-Catalyzed Coupling | DMSO, rt, 5 h | 34–40% | 85% | Low yield due to side reactions |

| Solid-Phase Synthesis | Wang resin, DIC, TFA | 75% | >98% | Resin cost and handling |

Challenges and Optimizations

Regioselectivity in Amidation

The symmetry of indoline-1,2-dicarboxylic acid complicates selective amidation. Strategies to address this include:

Chemical Reactions Analysis

Types of Reactions: N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule, modifying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation or infection.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural differences among dicarboxamide derivatives:

Key Observations :

- Substituents : The 2-chlorophenyl group at N1 is distinct from 4-chloro-4-fluorophenyl () or thiazol-2-yl (), which may alter solubility and steric interactions.

- Biological Targets : Pyrrolidine derivatives (e.g., ) show versatility, targeting enzymes like HDAC6 or FXa, whereas indoline/cyclohexane derivatives are less explored in this context.

Key Observations :

- Antioxidant activity is prominent in thioamide derivatives (), whereas carboxamides (e.g., pyrrolidine/indoline) are more associated with enzyme inhibition.

Key Observations :

- Yields for dicarboxamide syntheses vary widely (e.g., 24% in vs. high-purity compounds in ).

- Thermal stability of metal complexes (e.g., Zn/Cu in ) supports their use in drug formulation, whereas ruthenium complexes () face stability challenges.

ADMET and Pharmacokinetics

Biological Activity

N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide is a compound belonging to the class of indoline derivatives, which are recognized for their diverse biological activities. This particular compound features a chlorophenyl group and an ethyl group attached to the indoline core, contributing to its unique chemical and biological properties. Research has indicated potential applications in various therapeutic areas, including antimicrobial, antiviral, and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C17H16ClN3O4

- Molecular Weight : 363.77 g/mol

- CAS Number : 1103518-80-4

Structural Features

| Feature | Description |

|---|---|

| Indoline Core | Central structure providing stability |

| Chlorophenyl Group | Enhances lipophilicity and potential receptor binding |

| Ethyl Group | May influence pharmacokinetics |

The mechanism of action for this compound is primarily through its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, exerting anti-inflammatory effects.

- Receptor Interaction : Potential binding to specific receptors involved in cellular signaling pathways.

Therapeutic Applications

Research has highlighted several therapeutic applications for this compound:

- Antimicrobial Activity : Studies suggest that indoline derivatives exhibit significant antimicrobial properties against various pathogens.

- Antiviral Properties : The compound has been evaluated for its potential antiviral effects, particularly against viral infections.

- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties by inducing apoptosis in cancer cells.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide | Methyl group instead of ethyl | Similar antimicrobial and anticancer properties |

| N1-(2-chlorophenyl)-N2-propylindoline-1,2-dicarboxamide | Propyl group may affect solubility | Potentially altered pharmacokinetics |

| N1-(2-chlorophenyl)-N2-phenylindoline-1,2-dicarboxamide | Phenyl group may enhance receptor binding | Variability in anticancer efficacy |

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on the antimicrobial efficacy of various indoline derivatives, including this compound, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard microbiological techniques.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound showed a dose-dependent response in reducing cell viability in several cancer types.

Q & A

Q. What are the standard synthetic routes for N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide?

The synthesis typically involves amide bond formation between 2-chloroaniline derivatives and ethylamine-functionalized indoline-1,2-dicarboxylic acid. Key steps include:

- Activation of carboxylic acid : Use coupling agents like EDCl or DCC to activate the carboxyl group of indoline-1,2-dicarboxylic acid.

- Nucleophilic substitution : React the activated intermediate with 2-chloroaniline and ethylamine under controlled pH (e.g., in DMF or THF at 0–25°C).

- Purification : Column chromatography or recrystallization to isolate the product . Note: Structural analogs (e.g., N1-(3,4,5-trimethoxyphenyl) derivatives) follow similar protocols, with substituents influencing reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- FTIR : Confirms functional groups (e.g., C=O at ~1650–1700 cm⁻¹, N-H at ~3180–3270 cm⁻¹). Disappearance of S-H peaks (if present in intermediates) validates successful amidation .

- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–8.0 ppm for chlorophenyl) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂). Spin-spin coupling in indoline protons (δ 3.0–4.0 ppm) confirms stereochemistry .

- Elemental analysis (CHN/S) : Validates purity (>95% by C, H, N, and S content) .

Advanced Research Questions

Q. How does the ethyl substituent in this compound influence its antioxidant activity compared to phenyl/methyl analogs?

- Methodology : Compare IC₅₀ values (via DPPH assay) of ethyl, methyl (CAS 1101206-17-0 ), and phenyl derivatives.

- Key factors :

- Electron-donating effects : Ethyl groups may enhance radical scavenging via inductive effects, unlike electron-withdrawing Cl .

- Steric hindrance : Larger substituents (e.g., ethyl vs. methyl) could reduce metal coordination efficiency, affecting antioxidant potency .

- Data interpretation : Cross-reference thermal stability (TGA) and spectroscopic data to correlate structure-activity relationships .

- Data interpretation : Cross-reference thermal stability (TGA) and spectroscopic data to correlate structure-activity relationships .

Q. What experimental strategies resolve contradictions in thermal decomposition data between this compound and its metal complexes?

- Multi-stage TGA/DTG analysis : Identify decomposition steps (e.g., ligand loss at 150–250°C vs. metal oxide formation >300°C). For example, Zn(II) complexes show delayed decomposition vs. free ligands .

- Complementary techniques :

- DSC : Detects phase transitions (e.g., melting points) to validate purity.

- XRD : Correlates thermal stability with crystallinity .

- Statistical validation : Replicate experiments (n ≥ 3) to address variability in weight-loss percentages .

Q. How to design a comparative study evaluating the bioactivity of this compound against its structural analogs?

- Step 1 : Synthesize analogs (e.g., N1-(4-chlorophenyl), N2-propyl) using standardized protocols .

- Step 2 : Screen bioactivity via:

- Enzyme inhibition assays : Target proteases or kinases (e.g., FXa for anticoagulant activity ).

- Cellular models : Test cytotoxicity (MTT assay) and antioxidant efficacy (DPPH/ABTS) .

- Step 3 : Use computational modeling (e.g., molecular docking) to rationalize differences in binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.